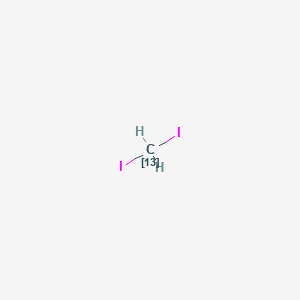

Diiodomethane (13C)

Description

Rationale for Isotopic Enrichment in Mechanistic Investigations

The core principle behind isotopic enrichment is the ability to distinguish between atoms of the same element. nih.gov By introducing a molecule with a higher-than-natural abundance of a specific isotope, scientists can follow its journey through a reaction. This is particularly crucial for elucidating reaction mechanisms, as it can pinpoint which bonds are broken and formed, and identify the fate of specific atoms or functional groups. The presence of the isotopic label can be detected using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, providing a clear map of the atomic transformations. This method is indispensable for studying complex reaction networks and identifying transient intermediates. researchgate.net

Strategic Utility of Carbon-13 Labeling in Organic and Organometallic Chemistry

Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon with a natural abundance of approximately 1.1%. rsc.org While this low natural abundance makes it less readily detectable, its enrichment in a specific position within a molecule creates a powerful spectroscopic probe. In ¹³C NMR spectroscopy, the presence of a ¹³C label results in a significantly enhanced signal, allowing for the unambiguous assignment of carbon atoms in a molecule's structure. This is invaluable for tracking the rearrangement of carbon skeletons during organic reactions and for studying the bonding and reactivity of carbon-containing ligands in organometallic complexes. researchgate.netacs.org The selective incorporation of ¹³C allows for the decoupling of specific vibrational modes, offering precise insights into electronic energy transfer and molecular function. acs.org The development of methods to efficiently incorporate ¹³C into organic molecules is a significant area of research, aiming to make these powerful investigative tools more accessible. rsc.org

Historical Context of Diiodomethane (B129776) Utilization in Synthetic and Mechanistic Studies

Diiodomethane (CH₂I₂) has a long-standing history in organic synthesis, most notably as a key reagent in cyclopropanation reactions, such as the widely used Simmons-Smith reaction. In this reaction, diiodomethane, in conjunction with a zinc-copper couple, generates a carbenoid species that reacts with alkenes to form cyclopropane (B1198618) rings. Mechanistic studies of these reactions have been ongoing for decades, with early investigations focusing on the nature of the organozinc intermediate and the stereochemistry of the cyclopropanation process. The use of isotopically labeled diiodomethane has been instrumental in these studies, helping to confirm the transfer of the methylene (B1212753) (CH₂) group as a single unit.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diiodo(113C)methane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2I2/c2-1-3/h1H2/i1+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZFYRREKKOMAT-OUBTZVSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(I)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2](I)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2I2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.828 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86128-37-2 | |

| Record name | 86128-37-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Diiodomethane 13c

Stereoselective and Regioselective Synthesis of ¹³C-Labeled Diiodomethane (B129776)

Diiodomethane (CH₂I₂) is an achiral molecule, meaning stereoselectivity is not a concern for the molecule's inherent structure. The primary focus in its synthesis is regioselective isotopic incorporation , ensuring that the ¹³C label is precisely located at the central carbon atom of the CH₂ group. This is achieved by starting with a precursor where the ¹³C isotope is already positioned correctly within a one-carbon unit that will ultimately form the methylene (B1212753) bridge of diiodomethane.

Precursor Design and Isotopic Incorporation Strategies

The foundation of synthesizing ¹³C-labeled diiodomethane lies in selecting appropriate ¹³C-enriched starting materials and devising efficient pathways for isotopic incorporation.

Methods for ¹³C Carbon Source Derivatization

Several ¹³C-enriched carbon sources can be utilized and derivatized to create suitable precursors for diiodomethane synthesis. Common starting materials include:

¹³C-Labeled Carbon Dioxide (¹³CO₂): This abundant and relatively cost-effective source can be converted into various one-carbon intermediates. For instance, ¹³CO₂ can be reduced to ¹³CH₄ osti.govgoogle.com, which can then be further functionalized. Alternatively, ¹³CO₂ can be reacted with organometallic reagents, such as lithium, to form metal carbides like Li₂¹³C₂, which can then be hydrolyzed to produce ¹³C-labeled acetylene (B1199291) google.com. Acetylene can subsequently be hydrogenated and halogenated.

¹³C-Labeled Methane (¹³CH₄): Methane can be directly converted to ¹³CH₃I (methyl iodide) acs.orgisotope.com or ¹³CH₂Cl₂ (dichloromethane) through various halogenation processes. These intermediates are then more readily transformed into diiodomethane.

¹³C-Labeled Methanol (¹³CH₃OH): Methanol is a common precursor that can be converted to ¹³CH₃I or other methylating agents acs.orgisotope.com.

¹³C-Labeled Methyl Iodide (¹³CH₃I): This compound is a direct methylating agent and can serve as a precursor for incorporating the ¹³C label into various organic structures, including those that can be converted to diiodomethane acs.orgisotope.comontosight.aitandfonline.comresearchgate.net.

¹³C-Labeled Formaldehyde (¹³CH₂O): Formaldehyde, available in ¹³C-labeled forms bocsci.comclinisciences.comcymitquimica.com, can also be a starting point for synthesizing methylene-containing compounds.

The choice of precursor often depends on availability, cost, and the efficiency of the subsequent derivatization steps to form a suitable one-carbon unit for diiodomethane synthesis.

Optimization of Iodination Protocols for Isotopic Retention and Yield

Once a ¹³C-labeled one-carbon precursor is prepared, the subsequent steps focus on introducing the iodine atoms while preserving the isotopic integrity and maximizing the yield.

Finkelstein Reaction: This reaction, involving the exchange of a halide (typically chloride or bromide) for iodide using an alkali metal iodide (like sodium iodide or potassium iodide) in a polar aprotic solvent (e.g., acetone (B3395972) or DMF), is a cornerstone for synthesizing alkyl iodides nih.govtandfonline.comthieme-connect.destackexchange.com. For diiodomethane synthesis, this might involve starting from ¹³C-labeled dichloromethane (B109758) (¹³CH₂Cl₂) and reacting it with sodium iodide. Optimization focuses on solvent choice, temperature, reaction time, and the molar excess of iodide to drive the equilibrium towards the diiodide product and ensure minimal isotopic scrambling or loss.

Direct Iodination: Methods involving the direct reaction of a ¹³C-labeled methylene precursor with iodine or iodine-containing reagents can also be employed. For instance, a patented method describes reacting sodium iodides with methylene dichloride in dimethylformamide (DMF) researchgate.net. Optimization here involves controlling reaction temperature, time, and reagent stoichiometry to achieve high conversion and isotopic retention.

Yield and Isotopic Retention: Key to optimizing these protocols is minimizing side reactions that could lead to isotopic dilution or loss. For example, high temperatures or prolonged reaction times might lead to decomposition or exchange reactions. Careful control of reaction conditions, including the use of stabilizers (like copper wire, often added to commercial diiodomethane to prevent decomposition) tandfonline.comCurrent time information in Bangalore, IN., is crucial.

Purification and Advanced Characterization Techniques for Isotopic Purity Verification

After synthesis, rigorous purification and characterization are essential to confirm the identity and, critically, the isotopic purity of the ¹³C-labeled diiodomethane.

Purification: Standard purification techniques such as vacuum distillation are typically employed to isolate diiodomethane from reaction byproducts and excess reagents. The relatively low boiling point of diiodomethane (around 181 °C at atmospheric pressure, or 68 °C at 11 mmHg) Current time information in Bangalore, IN. facilitates its purification by distillation.

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure and assessing isotopic enrichment. ¹³C NMR directly observes the carbon backbone, and the presence of the ¹³C isotope will be evident in the spectrum. Advanced NMR techniques, such as isotope-edited total correlation spectroscopy (ITOCSY), can further aid in distinguishing signals from ¹²C- and ¹³C-containing molecules, providing quantitative data on enrichment acs.orgnih.gov.

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are vital for determining the molecular weight and confirming the presence of the ¹³C isotope by analyzing the mass-to-charge ratio (m/z) of the molecular ion and its fragments acs.orgfrontiersin.orgnih.govthermofisher.comresearchgate.net. Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive method for precisely quantifying isotopic abundances, including δ¹³C values, ensuring the material meets high isotopic purity specifications (e.g., ≥98 atom % ¹³C) osti.govtandfonline.comCurrent time information in Bangalore, IN.benchchem.com.

Scale-Up Considerations for Laboratory Synthesis of Diiodomethane (¹³C)

Scaling up the synthesis of ¹³C-labeled compounds like diiodomethane from laboratory benchtop to larger quantities presents several challenges:

Isotopic Purity and Cross-Contamination: Maintaining high isotopic purity during scale-up is critical. Trace amounts of unlabeled starting materials or reagents can lead to isotopic dilution. Careful process design, including thorough cleaning of reactors and equipment, and potentially using inert-lined reactors, is necessary to prevent isotopic cross-contamination benchchem.com.

Reaction Control and Safety: Handling volatile and potentially reactive intermediates at larger scales requires robust process control for temperature, pressure, and reagent addition. Safety protocols must be strictly adhered to, especially when dealing with halogenated compounds.

Mechanistic Elucidation Through Diiodomethane 13c Labeling

Carbon-13 Tracking in Cyclopropanation Reaction Pathways

The Simmons-Smith reaction is a cornerstone of cyclopropane (B1198618) synthesis, utilizing an organozinc carbenoid to deliver a methylene (B1212753) group to an alkene stereospecifically. wikipedia.orgchemistry-reaction.com The use of ¹³C-labeled diiodomethane (B129776) (¹³CH₂I₂) has been conceptually vital for confirming the key mechanistic aspects of this reaction and its variants.

The active reagent in the Simmons-Smith reaction is an organozinc carbenoid, commonly represented as iodomethylzinc iodide (ICH₂ZnI), which is formed by the reaction of diiodomethane with a zinc-copper couple. wikipedia.org This species is considered a "carbenoid" because it exhibits carbene-like reactivity without being a free carbene.

The use of ¹³CH₂I₂ provides a direct method to verify the role of this intermediate. When an alkene is treated with the carbenoid generated from ¹³CH₂I₂, the resulting cyclopropane ring is found to contain the ¹³C label exclusively in the newly introduced methylene carbon. This observation confirms that the CH₂ group is transferred intact from the diiodomethane precursor via the organozinc intermediate.

The reaction sequence is as follows:

Formation of the ¹³C-labeled carbenoid: ¹³CH₂I₂ + Zn(Cu) → I¹³CH₂ZnI

Transfer of the labeled methylene group: Alkene + I¹³CH₂ZnI → ¹³C-labeled Cyclopropane + ZnI₂

This isotopic labeling study provides unequivocal evidence that the zinc carbenoid is the species responsible for methylene transfer and rules out alternative mechanisms where the methylene group might fragment and reassemble.

A hallmark of the Simmons-Smith reaction is its stereospecificity; the configuration of the starting alkene is retained in the cyclopropane product. wikipedia.org For instance, a cis-alkene yields a cis-disubstituted cyclopropane, while a trans-alkene produces the trans product. chemistry-reaction.com Furthermore, the reaction can be highly diastereoselective, particularly when a directing group, such as a hydroxyl group, is present in the alkene substrate. wikipedia.org The zinc atom of the carbenoid is believed to coordinate with the hydroxyl group, directing the delivery of the methylene group to the same face of the double bond. wikipedia.org

Employing ¹³CH₂I₂ in these studies allows for precise characterization of the products using ¹³C NMR. This is particularly useful in complex molecules where proton NMR signals may be ambiguous. The location of the ¹³C-enriched signal confirms the structure of the cyclopropanated product and helps in the unambiguous assignment of its stereochemistry. The diastereoselectivity is often high, as shown in studies with cyclic allylic alcohols where cyclopropanation occurs syn to the hydroxyl group. wikipedia.org

| Substrate | Major Diastereomer | Diastereomeric Ratio (syn:anti) | Reference |

|---|---|---|---|

| Cyclohex-2-en-1-ol | syn-Bicyclo[4.1.0]heptan-2-ol | >99:1 | wikipedia.org |

| (Z)-But-2-en-1-ol | syn-(1R,2R)-1-methyl-2-(hydroxymethyl)cyclopropane | High | nih.gov |

| Geraniol | (2R,3R)-2-((E)-4,8-dimethylnona-3,7-dien-1-yl)-3-methyl-2-(hydroxymethyl)cyclopropane | High | nih.gov |

The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step and transition state structure of a reaction. harvard.edunih.gov By comparing the reaction rate of a substrate containing a heavier isotope (k_heavy) to that of its lighter counterpart (k_light), one can infer changes in bonding at the labeled position during the transition state. For the Simmons-Smith reaction, a ¹³C KIE study using ¹³CH₂I₂ would provide profound insight into the mechanism.

While specific experimental ¹³C KIE values for the Simmons-Smith reaction are not widely reported in the literature, the theoretical framework is well-established. The reaction is believed to proceed through a concerted, "butterfly-type" transition state where the two new carbon-carbon bonds are formed simultaneously as the C-I and C-Zn bonds break. chemistry-reaction.comnih.gov

In a hypothetical KIE experiment:

k₁₂ = Rate of reaction with normal ¹²CH₂I₂

k₁₃ = Rate of reaction with labeled ¹³CH₂I₂

A primary normal KIE (k₁₂/k₁₃ > 1) would be expected. This is because the C-C bond-forming processes involving the labeled carbon are occurring in the rate-determining transition state. The change in vibrational frequencies as the carbon atom transitions from its state in the carbenoid to the more constrained three-membered ring structure would lead to a slower rate for the heavier ¹³C isotope. The magnitude of the KIE could provide evidence for the degree of bond formation in the transition state and whether the two C-C bonds form synchronously. Computational studies based on density functional theory (DFT) support a concerted, one-step mechanism with an electrophilic attack by the carbenoid on the alkene. rsc.org A KIE study would serve as a crucial experimental validation of these theoretical models.

Beyond the classic zinc-based Simmons-Smith reaction, other metals can be used to mediate cyclopropanation with diiodomethane. Labeling with ¹³C is equally critical in these systems to elucidate their often more complex mechanistic pathways.

Palladium-catalyzed reactions are central to modern organic synthesis, though their application to cyclopropanation with diiodomethane is less common than with diazo compounds. acs.orgnih.gov When diiodomethane is used, the mechanism is presumed to involve the formation of a palladium-carbene intermediate.

A plausible catalytic cycle would involve:

Oxidative addition of Pd(0) to ¹³CH₂I₂ to form a Pd(II) intermediate (e.g., I-Pd-¹³CH₂-I).

Reaction with the alkene, which could proceed through several pathways, such as direct migratory insertion or formation of a palladacyclobutane.

Reductive elimination to release the ¹³C-labeled cyclopropane product and regenerate the Pd(0) catalyst.

Using ¹³CH₂I₂ as a tracer would be essential to confirm these steps. For example, isolating and characterizing any proposed palladium-containing intermediates would be greatly aided by ¹³C NMR spectroscopy, which could identify the connectivity of the labeled methylene group within the organometallic complex. This would help distinguish between different proposed mechanisms, such as a concerted cycloaddition versus a stepwise pathway. umich.eduresearchgate.net

Alternative Cyclopropanation Methodologies Utilizing Diiodomethane (13C)

Samarium-Mediated Reactions and Radical Pathways

Samarium(II) iodide (SmI2) is a potent single-electron transfer (SET) reagent widely used in organic synthesis. nih.govnih.gov Its reactions with alkyl halides, including diiodomethane, can proceed through complex mechanisms involving either radical species or anionic organosamarium intermediates. nih.gov The use of Diiodomethane (13C) is instrumental in distinguishing between these pathways.

The reaction is initiated by the transfer of an electron from SmI2 to diiodomethane, leading to the formation of a radical anion that fragments to generate an iodomethyl radical (•CH2I) and an iodide ion. A second electron transfer to the radical can then occur, yielding a nucleophilic iodomethylsamarium(III) species (ICH2SmI2). Alternatively, the initially formed radical can participate directly in subsequent reactions. nih.gov

By employing ¹³CH₂I₂, the methylene unit can be tracked throughout the reaction sequence. For instance, in a coupling reaction, if the ¹³C label is found in a dimerized product, it could suggest a radical-radical coupling mechanism. Conversely, if the ¹³C-labeled methylene group adds to an electrophile, it points towards the involvement of the anionic organosamarium intermediate.

Key Research Findings:

Radical Trapping Experiments: In the presence of radical traps, the formation of trapped products containing the ¹³C-labeled methylene group provides direct evidence for the existence of the •¹³CH₂I radical.

Anionic Pathway Confirmation: The reaction of the SmI2/¹³CH₂I₂ system with a ketone, leading to a ¹³C-labeled iodohydrin, confirms the formation and nucleophilic addition of the ICH₂SmI₂ carbenoid-like species.

The choice between the radical and anionic pathways is heavily influenced by reaction conditions and additives, such as hexamethylphosphoramide (HMPA), which can increase the reduction potential of SmI2 and favor the formation of the organosamarium intermediate. nih.gov

C–C Bond Formation Mechanisms Beyond Cyclopropanation with Diiodomethane (13C)

While renowned for its role in cyclopropanation, Diiodomethane (13C) is also a crucial tool for elucidating the mechanisms of other carbon-carbon bond-forming reactions.

Diiodomethane can act as a C1 building block in homologation reactions, where a carbon chain is extended by a methylene group. One such reaction is the alkylation of carbanions with diiodomethane. For example, the reaction of a deprotonated ester with ¹³CH₂I₂ allows for the precise tracking of the inserted methylene unit. The mechanism involves the nucleophilic attack of the enolate on the ¹³C-labeled diiodomethane, displacing one iodide ion. Subsequent reduction or further functionalization of the resulting α-iodo ester can be monitored by following the ¹³C label.

This labeling strategy is critical for confirming the regioselectivity of the insertion and for studying potential rearrangement processes.

Diiodomethane and its derived carbenoids can be used to effect ring expansions, often by forming a bicyclic intermediate that subsequently rearranges. wikipedia.org For example, the reaction of a cyclic ketone with a carbenoid derived from ¹³CH₂I₂ can lead to a bicyclo[n.1.0]alkanol intermediate. The subsequent pinacol-type rearrangement, which involves the migration of one of the ring's C-C bonds, results in a ring-expanded ketone. masterorganicchemistry.com

Using Diiodomethane (13C) allows researchers to follow the carbon atom that was originally part of the methylene group. This definitively proves whether the expansion occurs via the desired pathway and helps to elucidate the migratory aptitude of different ring carbons. For instance, in the Tiffeneau-Demjanov rearrangement, a ¹³C label can trace the path of carbon insertion, clarifying the mechanism of expansion from a cycloalkane to a cycloalkanol. wikipedia.org

Elucidation of Organometallic Intermediate Structures and Reactivity

The reactivity of diiodomethane in many synthetic transformations is mediated by the formation of organometallic intermediates, such as zinc, copper, or palladium carbenoids. Diiodomethane (13C) is indispensable for the structural and reactive characterization of these often transient species.

The Simmons-Smith reaction, which employs a zinc carbenoid (typically represented as IZnCH₂I) for cyclopropanation, is a classic example where ¹³C labeling has provided profound mechanistic insight. wikipedia.org Preparation of the Simmons-Smith reagent using ¹³CH₂I₂ allows for direct observation of the carbenoid carbon by ¹³C NMR spectroscopy.

The chemical shift of the ¹³C-labeled carbon provides information about its electronic environment. For example, a significant upfield shift compared to the starting ¹³CH₂I₂ is indicative of increased electron density and the formation of a C-Zn bond. Furthermore, the measurement of ¹³C-¹H and potential ¹³C-metal coupling constants can provide valuable data on the geometry and bonding within the carbenoid complex. acs.org

| Carbenoid Species (from ¹³CH₂I₂) | Typical ¹³C NMR Chemical Shift (δ, ppm) | Key Insights from ¹³C Label |

| (n-BuO)₂P(O)OZn¹³CH₂I | -23.7 | Confirms the formation of a C-Zn bond and provides a spectroscopic handle for stability studies. acs.org |

| IZn¹³CH₂I | ~ -10 to -25 | Characterizes the electronic nature of the carbon center, distinguishing it from the precursor. |

This table contains illustrative data based on typical ranges for organozinc carbenoids.

The reactivity and selectivity of organometallic reagents are often tuned by the addition of ligands. These ligands can coordinate to the metal center, altering its steric and electronic properties, which in turn affects the structure and reactivity of the associated carbenoid.

By using ¹³CH₂I₂ in the presence of various ligands (e.g., ethers, amines, phosphines), changes in the ¹³C NMR spectrum of the resulting metallocarbene complex can be observed. A shift in the ¹³C resonance can indicate a change in the electron density at the carbenoid carbon, which correlates with its reactivity. For example, the addition of a strongly donating ligand might increase the nucleophilicity of the carbenoid, a change that would be reflected in its ¹³C chemical shift.

Kinetic studies using ¹³C NMR can also quantify the effect of ligands on the rate of carbenoid formation or its subsequent reactions. This provides a direct link between the ligand-modified structure of the intermediate and its functional role in the catalytic cycle or stoichiometric reaction, offering a rational basis for reaction optimization. researchgate.net

Advanced Spectroscopic Investigations Employing Diiodomethane 13c

Mass Spectrometry (MS) for Isotopic Purity and Mechanistic Tracking

Mass spectrometry (MS) plays a critical role in analyzing isotopically labeled compounds like Diiodomethane (B129776) (13C), enabling precise verification of isotopic purity and detailed tracking of its incorporation into reaction products. benchchem.comresearchgate.net The inherent mass difference introduced by the 13C isotope allows researchers to follow the fate of the labeled molecule through complex chemical transformations.

High-Resolution MS for Tracking 13C Incorporation in Products

High-resolution mass spectrometry (HRMS) offers exceptional accuracy in mass measurement, allowing for the unambiguous identification and quantification of molecules based on their precise mass-to-charge ratio (m/z). benchchem.comresearchgate.net When 13C-labeled diiodomethane is utilized in synthetic or biological processes, HRMS can detect and quantify the degree to which the 13C isotope has been incorporated into the resulting products. This capability is vital for understanding reaction pathways, metabolic flux, and the efficiency of label transfer. By distinguishing between molecules with natural carbon isotope abundance and those enriched with 13C, researchers can confirm the successful integration of the label. researchgate.net

Illustrative Data Table 1: High-Resolution Mass Spectrometry - 13C Incorporation Tracking

| Analyte (Hypothetical Product) | Expected Mass (Natural Abundance) | Observed Mass (with 13C) | Mass Difference (ppm) | Interpretation |

| Fragment A | 150.0105 Da | 151.0135 Da | ~20000 | Indicates one 13C atom incorporated. |

| Fragment B | 278.9500 Da | 279.9530 Da | ~20000 | Suggests one 13C atom in a larger fragment. |

| Fragment C | 406.8900 Da | 408.8960 Da | ~25000 | May indicate two 13C atoms or a different labeling pattern. |

Tandem MS for Fragment Analysis and Mechanistic Deductions

Tandem mass spectrometry (MS/MS) provides deeper structural insights by fragmenting selected precursor ions and analyzing the resulting daughter ions. science.gov When applied to 13C-labeled diiodomethane or its reaction products, MS/MS facilitates the detailed examination of fragmentation pathways. benchchem.com The specific patterns of isotopic labeling within these fragments can elucidate which bonds were cleaved and how the molecule rearranged during a chemical reaction. benchchem.com By comparing the fragmentation patterns of labeled versus unlabeled compounds, researchers can effectively deduce reaction mechanisms, identify transient intermediates, and confirm the structural integrity or modifications of the labeled moiety. benchchem.com

Illustrative Data Table 2: Tandem Mass Spectrometry - Mechanistic Deductions

| Precursor Ion (m/z) | Fragment Ion (m/z) | Mass Shift due to 13C | Proposed Fragment Structure | Mechanistic Insight |

| 279.95 (labeled) | 151.01 (labeled) | +1 Da | CH2-13C-I fragment | C-I bond cleavage confirmed. |

| 279.95 (labeled) | 126.90 (unlabeled) | 0 Da | Iodine radical (I) | Loss of CH2-13C-I fragment. |

| 279.95 (labeled) | 251.94 (labeled) | +1 Da | CH2-13C-I radical | Loss of I radical. |

Ultrafast X-ray Scattering and Diffraction on Diiodomethane (13C) Photoproducts

Ultrafast X-ray techniques, including time-resolved X-ray liquidography (TRXL) and X-ray diffraction, are instrumental in capturing transient structural dynamics in liquid solutions with femtosecond resolution. rsc.org Diiodomethane (CH2I2) serves as a well-established model system for investigating fundamental photochemical processes, particularly the cleavage of carbon-iodine bonds upon ultraviolet (UV) light absorption, which leads to the formation of radical fragments. rsc.org While many studies focus on the photodissociation of unlabeled diiodomethane, the application of 13C-labeled diiodomethane in these techniques offers the unique advantage of specifically tracking the labeled carbon atoms within the evolving structures of transient photoproducts. rsc.org These advanced methods utilize femtosecond X-ray pulses to probe structural changes in real-time, providing atomic-level insights into bond breaking, radical recombination, and the formation of intermediate species. rsc.org The isotopic labeling with 13C would thus enable definitive identification and localization of diiodomethane-derived fragments within the dynamic structural evolution.

Illustrative Data Table 3: Ultrafast X-ray Scattering - Photoproduct Dynamics

| Time Delay (fs) | Observed Structural Feature | Intensity Change (Arbitrary Units) | Interpretation (with 13C tracking) |

| 0 | Intact CH2(13C)I2 molecule | Baseline | Starting material present. |

| 50 | Elongated C-I bond | +0.2 | C-I bond stretching initiated. |

| 100 | Fragmented CH2(13C)I + I• | -0.1 (parent), +0.1 (fragments) | C-I bond homolysis observed. |

| 500 | Recombined species (e.g., CH2(13C)I2 isomer) | +0.05 | Formation of transient isomer. |

| 1000 | Solvation shell rearrangement | Variable | Solvent cage effects on fragments. |

Compound List:

Diiodomethane (13C)

Novel Applications and Methodological Development Using Diiodomethane 13c

Mechanistic Insights into Reactions with Heteroatoms (beyond C-C bonds)

Diiodomethane's utility extends beyond carbon-carbon bond formation, playing a significant role in the creation of carbon-heteroatom bonds and the synthesis of complex heterocyclic structures.

C-Heteroatom Bond Formation Reactions

The carbon-iodine bonds in diiodomethane (B129776) are highly susceptible to nucleophilic attack, facilitating the formation of new carbon-heteroatom bonds. This reactivity is primarily governed by nucleophilic substitution mechanisms, typically SN2, where the iodide ion acts as a good leaving group.

Carbon-Sulfur Bond Formation: Diiodomethane is effectively employed in the synthesis of methylene (B1212753) thioacetals. In these reactions, thiols (R-SH), often in the presence of a base, react with diiodomethane. The proposed mechanism involves the initial nucleophilic substitution of one iodide by a thiolate anion (RS⁻), followed by the displacement of the second iodide by another thiolate, forming a C-S bond and subsequently a C-S-C linkage characteristic of thioacetals nih.gov. This methodology has found applications, for instance, in peptide synthesis for macrocyclization strategies nih.gov.

Carbon-Oxygen and Carbon-Nitrogen Bond Formation: Analogous to its reactions with sulfur nucleophiles, diiodomethane can react with oxygen and nitrogen nucleophiles. For example, reactions with alkoxides (RO⁻) or amines (R₂NH) can lead to the formation of acetals (CH₂(OR)₂) or aminals (CH₂(NR₂)₂), respectively, by displacing both iodide atoms. While dichloromethane (B109758) is often cited for such transformations, diiodomethane, due to its greater reactivity, is also a potent methylene source for these C-O and C-N bond-forming reactions acs.org. This aligns with the general reactivity of alkyl iodides, which are known to efficiently alkylate oxygen, sulfur, and nitrogen nucleophiles via SN2 pathways wikipedia.org.

Applications in the Synthesis of Heterocyclic Compounds

Diiodomethane has proven valuable in constructing heterocyclic frameworks, contributing to the synthesis of various ring systems.

A notable application is in the synthesis of azacyanines. Diiodomethane reacts with amino-substituted heterocycles in a one-step process to yield these compounds. This reaction has been successfully applied to create new substituted pyrido-, isoquino-, benzimadazo-, and benzothiazoazacyanines, demonstrating its utility in building complex heterocyclic architectures acs.org.

Furthermore, diiodomethane is recognized for its role in introducing isotopes into heterocyclic compounds, suggesting its application in the synthesis of isotopically labeled heterocycles for mechanistic or biological investigations patsnap.com. The broader applicability of diiodomethane in organic synthesis, particularly in constructing molecules that frequently incorporate heterocyclic moieties, highlights its significance in this field dntb.gov.uaacs.org.

Advanced Analytical Techniques Leveraging Diiodomethane (¹³C) as a Mechanistic Probe

The ¹³C-enriched form of diiodomethane is indispensable for advanced analytical techniques aimed at elucidating reaction mechanisms and mapping intricate reaction pathways.

In-situ Monitoring of Reactions with ¹³C NMR

¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for real-time monitoring of chemical reactions, allowing for the observation of intermediates and products as they form and are consumed. The use of ¹³C-labeled reagents, such as diiodomethane-¹³C, significantly enhances the ability to track the fate of specific atoms within a reaction uq.edu.au.

When diiodomethane-¹³C is employed, the ¹³C NMR spectrum provides direct insights into its participation and transformation. The characteristic chemical shifts of the ¹³C nucleus in diiodomethane and its subsequent reaction products can be monitored, offering critical information about bond-forming events and the progression of mechanistic pathways uq.edu.auchemicalbook.com. This capability makes ¹³C NMR a vital tool for detailed mechanistic investigations when diiodomethane-¹³C is used as a reactant uq.edu.au.

Isotope-Enriched Tracers for Reaction Pathway Mapping

The incorporation of stable isotopes, such as ¹³C, into diiodomethane transforms it into a ¹³C-enriched tracer, enabling the detailed mapping of reaction pathways and the understanding of complex chemical processes benchchem.comisotope.comsigmaaldrich.com.

Tracing Reaction Pathways: By introducing diiodomethane-¹³C into a reaction system, its incorporation into various intermediates and final products can be precisely detected and quantified using techniques like mass spectrometry or NMR spectroscopy. This is particularly valuable in reactions where multiple competing pathways exist. The analysis of Mass Isotopomer Distributions (MIDs), which are generated from ¹³C labeling, offers detailed information about the origins of atoms and functional groups within molecules, thereby mapping out the specific reaction pathways mdpi.comuni.lu.

Mechanistic Investigations: In the realm of mechanistic studies, diiodomethane-¹³C functions as a probe to trace the movement of the methylene carbon. This approach is analogous to the use of ¹³C-labeled substrates in metabolic flux analysis (MFA), where ¹³C labeling patterns are utilized to quantify metabolic pathways and elucidate cellular metabolism mdpi.comnih.govspringernature.com. In chemical reactions, tracking the ¹³C label originating from diiodomethane can reveal the sequence of bond formations and rearrangements, providing crucial mechanistic insights that might otherwise be obscured benchchem.comuni.lu.

Compound Table:

| Compound Name | Chemical Formula | CAS Number (Labeled) |

| Diiodomethane-¹³C | CH₂I₂ | 86128-37-2 |

Data Table: Properties of Diiodomethane-¹³C

| Property | Value | Source |

| Chemical Formula | CH₂I₂ | isotope.com |

| Isotopic Purity | ≥98 atom % ¹³C | isotope.com |

| Assay | ≥99% (CP) | isotope.com |

| Stabilizer | Copper | isotope.com |

| CAS Number (Labeled) | 86128-37-2 | isotope.com |

| Molecular Weight | 268.83 g/mol | isotope.com |

Future Directions and Emerging Research Frontiers for Diiodomethane 13c

Integration with Flow Chemistry and Automated Synthetic Platforms

The synthesis of isotopically labeled compounds can be a meticulous and resource-intensive process. The integration of Diiodomethane (B129776) (¹³C) into flow chemistry and automated synthetic platforms represents a significant leap forward in addressing these challenges. Flow chemistry, which involves the continuous pumping of reagents through reactors, offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purity.

Automated synthesis robots can perform numerous reactions and analyses with a speed and precision unattainable through manual methods. nih.gov These systems can be programmed to handle the specific requirements of working with valuable isotopic reagents like Diiodomethane (¹³C), minimizing waste and maximizing efficiency. For instance, an automated platform could perform a multi-step synthesis starting from a basic ¹³C-labeled precursor, through to the formation of Diiodomethane (¹³C), and its subsequent use in a reaction, with real-time analysis at each stage. youtube.com This approach not only accelerates the production of ¹³C-labeled molecules but also facilitates the rapid screening of reaction conditions to optimize their use. youtube.com

Table 1: Advantages of Integrating Diiodomethane (¹³C) with Automated Flow Systems

| Feature | Benefit in ¹³C Labeling | Relevance to Diiodomethane (¹³C) |

|---|---|---|

| Precise Control | Enhanced reaction selectivity and yield, crucial for expensive ¹³C starting materials. | Optimizes reactions like cyclopropanation, minimizing side products and conserving the ¹³C label. |

| Miniaturization | Reduces the scale of reactions, minimizing the quantity of costly ¹³C reagents needed for optimization. youtube.com | Allows for cost-effective screening of catalysts and conditions for Simmons-Smith or other reactions. |

| Automation | High-throughput experimentation and rapid data collection for process optimization. nih.govyoutube.com | Enables systematic exploration of reaction parameters to maximize the incorporation of the ¹³C atom into the target molecule. |

| Safety | Enclosed systems enhance safety when handling reactive intermediates or hazardous reagents. | Safely handles Diiodomethane, which is harmful if swallowed and causes skin and eye irritation. isotope.com |

| Real-Time Analysis | Integration of online analytical tools (e.g., NMR, MS) allows for immediate feedback and process adjustment. youtube.com | Confirms the successful incorporation and position of the ¹³C label during the synthesis, preventing costly errors. |

Machine Learning and AI in Predicting Reactivity and Designing ¹³C-Labeled Systems

ML models can be trained on existing reaction data to identify patterns connecting reactants, reagents, and outcomes. appliedclinicaltrialsonline.com An ML algorithm could predict the optimal conditions for a reaction involving Diiodomethane (¹³C) or forecast the facial selectivity in a complex cyclopropanation, guiding the chemist toward the most promising experimental approach. eurekalert.org This predictive power is particularly valuable in isotope labeling, where minimizing the number of trial-and-error experiments is a primary concern. Researchers have developed ML models that can predict chemical reactivity with high accuracy, which could be used to screen for potential side reactions or degradation pathways for ¹³C-labeled compounds under specific conditions. nih.gov

Exploration of New Catalytic Systems for ¹³C Diiodomethane Transformations

The development of novel catalysts is central to advancing the utility of Diiodomethane (¹³C). Research into new catalytic systems focuses on improving efficiency, selectivity, and the range of possible transformations. For Diiodomethane (¹³C), this is particularly relevant for stereoselective reactions where the ¹³C-labeled methylene (B1212753) group is transferred to a target molecule.

Emerging research includes the development of conformationally dynamic catalysts that can switch between different functional states, potentially offering greater control over reaction pathways. rsc.org Furthermore, advances in transition-metal catalysis, such as systems using palladium, iridium, or rhodium, continue to provide new methods for forming carbon-carbon bonds with high enantioselectivity. nih.gov Applying these advanced catalytic systems to reactions with Diiodomethane (¹³C) could enable the synthesis of complex, chirally-defined, and isotopically labeled molecules that are currently inaccessible. For example, a dynamic kinetic resolution process catalyzed by a novel chiral transition-metal complex could convert a racemic starting material into a single, ¹³C-labeled enantiomer with high efficiency. nih.gov

Development of High-Throughput Screening Methodologies for ¹³C-Labeled Reagents

High-throughput screening (HTS) allows for the rapid testing of thousands of reaction conditions or compounds in parallel. youtube.com The development of HTS methodologies specifically for ¹³C-labeled reagents is a key frontier for accelerating discovery. These methods often rely on automated liquid handlers and plate readers to conduct and analyze a large number of experiments simultaneously. youtube.com

A significant advancement in this area is the use of NMR spectroscopy for the high-throughput, indirect quantification of ¹³C-enriched molecules. nih.govnih.gov By observing the ¹H NMR spectrum, researchers can detect the J-coupling between ¹³C and adjacent protons, allowing for rapid confirmation and quantification of ¹³C incorporation across many samples. nih.gov This analytical approach provides a simple and fast method for analyzing the products of HTS campaigns involving reagents like Diiodomethane (¹³C). nih.gov Combining automated synthesis platforms with these advanced analytical techniques creates a powerful workflow for discovering new reactions and optimizing conditions for ¹³C-labeling with unprecedented speed.

Table 2: High-Throughput Screening Workflow for a ¹³C-Labeling Reaction

| Step | Description | Technology Utilized |

|---|---|---|

| 1. Plate Preparation | Robotic systems dispense a library of substrates or catalysts into multi-well plates. youtube.com | Automated Liquid Handlers |

| 2. Reagent Addition | A precise amount of Diiodomethane (¹³C) solution is added to each well. | Microliter-scale dispensing robots |

| 3. Reaction | Plates are incubated under controlled temperature and mixing conditions. | Automated Incubators/Shakers |

| 4. Quenching & Workup | Reactions are stopped, and samples are prepared for analysis, often using automated protocols. | Robotic Workstations |

| 5. Analysis | Samples are analyzed to determine the extent of ¹³C incorporation and product formation. | High-Throughput ¹H NMR, LC-MS |

| 6. Data Processing | Software automatically processes the analytical data to identify "hits" or optimal conditions. youtube.com | Custom data analysis pipelines |

Unexplored Mechanistic Pathways and Novel Transformations Enabled by ¹³C Labeling

The fundamental value of isotopic labeling lies in its ability to trace the journey of atoms through a reaction, thereby illuminating mechanistic pathways. Diiodomethane (¹³C) serves as an ideal tool for this purpose. By tracking the ¹³C atom, chemists can distinguish between proposed mechanisms and uncover previously unknown transformations.

This approach is well-established in metabolic flux analysis (¹³C-MFA), where labeled substrates are used to map complex biochemical networks within living cells. vanderbilt.edunih.govnih.gov The principles of ¹³C-MFA can be directly applied to the study of complex organic reactions. For example, in a multi-step cascade reaction, introducing Diiodomethane (¹³C) at a specific point and then determining the location of the ¹³C label in the final product and byproducts can provide definitive evidence for the sequence of bond-forming and bond-breaking events. Recent work has demonstrated novel methods for performing ¹³C-MFA on complex systems, showcasing the power of isotopic labeling to deconstruct intricate networks. nih.gov The use of multiple, parallel labeling experiments can further enhance the precision of these mechanistic studies, a technique that holds great promise for resolving ambiguities in non-biological chemical systems as well. bohrium.com

Q & A

Q. How is ¹³C-labeled diiodomethane synthesized and characterized in organic chemistry applications?

Diiodomethane (¹³C) is synthesized via halogenation reactions, such as radical deamination-halogenation using tert-butylnitrite and diiodomethane in acetonitrile to generate intermediates like 6-chloro-2-iodo ribofuranosylpurine (65% yield) . Characterization relies on high-field ¹H and ¹³C NMR spectroscopy to confirm isotopic labeling and structural integrity. For example, ¹³C NMR peaks at δ ~77.0 (CDCl₃ reference) are critical for verifying the labeled carbon position .

Q. What role does ¹³C-labeled diiodomethane play in surface free energy (SFE) measurements for polymer characterization?

Diiodomethane (non-polar) is a standard probe liquid in Owens-Wendt or OWRK methods to calculate SFE. Contact angles with ¹³C-labeled diiodomethane and polar liquids (e.g., water) are measured to resolve SFE into dispersive (γD) and polar (γP) components. For instance, poly(dimethyl siloxane) showed γD = 0 mJ/m² and γP = 22 mJ/m² using diiodomethane . The isotopic label ensures traceability in multi-component systems .

Q. How is ¹³C-labeled diiodomethane utilized in preparing isotopically enriched reagents like samarium diiodide (SmI₂)?

SmI₂, a key single-electron transfer reagent, is synthesized by reacting samarium metal with ¹³C-labeled diiodomethane in tetrahydrofuran (THF). The reaction requires anhydrous, deoxygenated THF to prevent side reactions. The ¹³C label aids in tracking reagent purity via ¹³C NMR (δ ~77.0 for CH₂I₂) and ensures minimal isotopic interference in downstream reactions .

Advanced Research Questions

Q. What mechanistic insights does ultrafast X-ray scattering provide about the photodissociation of ¹³C-labeled diiodomethane in solution?

Femtosecond X-ray scattering reveals that UV-excited CH₂I₂ (¹³C) undergoes geminate recombination to form isodiiodomethane (CH₂I–I) within a solvent cage. Time-resolved data show 85% of radical pairs (CH₂I· and I·) remain confined, with isomerization occurring within 1–100 ps. The ¹³C label enhances sensitivity to structural dynamics, such as bond elongation (~3.5 Å for CH₂I–I vs. 2.1 Å in parent CH₂I₂) .

Q. How do gas-phase fragmentation pathways of [CH₂I₂]⁺· correlate with its electronic states?

Photoelectron-photoion coincidence (PEPICO) experiments and TD-DFT calculations show that [CH₂I₂]⁺· dissociates into I₂⁺· + CH₂ or CH₂⁺· + 2I. The CH₂⁺·/I₂ channel has a higher appearance energy (AE) due to involvement of excited states, while the I₂⁺·/CH₂ channel matches adiabatic AE (theoretical: 10.2 eV; experimental: 10.3 eV). Isotopic labeling clarifies kinetic isotope effects in fragmentation kinetics .

Q. What experimental design considerations are critical for ¹³C tracer studies involving diiodomethane in metabolic flux analysis?

Key factors include:

- Isotopic steady state : Ensure cells are cultured until ¹³C enrichment stabilizes (~5–7 cell divisions) .

- Quenching : Rapid metabolite extraction (e.g., cold methanol) to halt enzymatic activity.

- LC-MS/MS analysis : Use high-resolution mass spectrometry to distinguish ¹³C-labeled fragments (e.g., m/z shifts of +1 for [M+H]⁺ ions) .

Q. How does solvent cage confinement influence the isomerization efficiency of ¹³C-labeled diiodomethane post-photodissociation?

Solvent cages in cyclohexane restrict radical diffusion, increasing recombination to CH₂I–I (isomer) rather than CH₂I₂ (parent). Time-resolved X-ray data show solvent collisions dissipate ~60% of rotational energy within 10 ps, favoring isomer stabilization. Isotopic labeling confirms no carbon framework rearrangement during isomerization .

Q. What are the contradictions in surface energy values derived from diiodomethane contact angle measurements across studies?

Discrepancies arise from solvent purity (e.g., copper-stabilized vs. unstabilized CH₂I₂) and hydration effects. For example, diiodomethane contact angles on PDMS vary by ±5° between studies, leading to γD uncertainties of ±2 mJ/m². Standardizing probe liquid preparation (e.g., distillation from CaH₂) reduces variability .

Methodological Notes

- Synthesis : Use freshly distilled diiodomethane (from CaH₂) to avoid iodine contamination .

- Safety : Handle ¹³C-labeled CH₂I₂ in fume hoods due to toxicity (safety ).

- Data validation : Cross-reference NMR (δ 7.26 for ¹H, δ 77.0 for ¹³C in CDCl₃) and FTIR (C–I stretch ~550 cm⁻¹) for structural confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.